REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2].[CH2:10]=O.[CH2:12]([N:14]([CH3:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH3:13].[C:22](Cl)(Cl)=[O:23].[OH-].[Na+]>C(O)(C)C.O>[CH3:10][N:3]([CH2:1][CH3:2])[C:4]1[CH:9]=[CH:8][C:7]([C:22]([C:18]2[CH:19]=[CH:20][C:15]([N:14]([CH3:21])[CH2:12][CH3:13])=[CH:16][CH:17]=2)=[O:23])=[CH:6][CH:5]=1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 100° C.
|
Type
|
DISTILLATION
|
Details
|
is purified by distillation at 120° C. at a pressure of 21 mm mercury (Hg)
|
Type
|
ADDITION
|
Details
|
NEMA (80 g, 0.59 mol) is charged to a vessel
|
Type
|
CUSTOM
|
Details
|
fitted with a dry-ice condenser
|
Type
|
TEMPERATURE
|
Details
|
is heated to 50 -60° C
|
Type
|
CUSTOM
|
Details
|
Phosgene is transferred from a cylinder to a calibrated trap
|
Type
|
CUSTOM
|
Details
|
After condensing 10 mL (14.3 g, 0.145 mol)
|
Type
|
ADDITION
|
Details
|
containing NEMA
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was then extracted with two 100 mL portions of toluene
|
Type
|
CUSTOM
|
Details
|
The product 4,4′-bis(methylethylamino)benzophenone (MEAB) was purified by chromatography on silica gel
|
Type
|
CUSTOM
|
Details
|
followed by recrystallization from methylene chloride/hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |